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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxycinnamic acid

CAS No.: 1353001-74-7

Cat. No.: B1426010 Get Quote

Part 1: Executive Summary & Chemical Identity
4-Chloro-2-fluoro-3-methoxycinnamic acid is a highly specialized polysubstituted aromatic

building block used primarily in the synthesis of agrochemicals (specifically auxin-mimic

herbicides) and pharmaceutical candidates targeting kinase pathways.

The complexity of this molecule lies in its dense substitution pattern. The presence of three

distinct functional groups (chlorine, fluorine, methoxy) on the phenyl ring creates significant

steric and electronic effects that influence downstream derivatization.
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Property Specification

CAS Number 1353001-74-7

Chemical Name
3-(4-Chloro-2-fluoro-3-methoxyphenyl)acrylic

acid

Molecular Formula C₁₀H₈ClFO₃

Molecular Weight 230.62 g/mol

Exact Mass 230.0146

SMILES COc1c(F)c(C=CC(=O)O)ccc1Cl

InChI Key
Predicted:[1] ODAJPJWSLSBLLM-

UHFFFAOYSA-N (Analogous)

Structural Differentiation (The "Search" Challenge)
Researchers often confuse this compound with its positional isomers or metabolic precursors.

Precise identification requires distinguishing the specific 2,3,4-substitution pattern from

commercially common analogs.

Critical Differentiators:

vs. Benzoic Acid Analog: 4-chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7)

lacks the vinyl linker.

vs. Des-chloro Analog: 2-fluoro-3-methoxycinnamic acid lacks the 4-position chlorine,

significantly altering metabolic stability.

Part 2: Synthetic Pathways & Logic
The synthesis of CAS 1353001-74-7 is rarely performed via direct electrophilic aromatic

substitution due to the directing conflict between the activating methoxy group and the

deactivating halogens.

The most robust, self-validating protocol utilizes a Knoevenagel Condensation starting from the

corresponding benzaldehyde. If the aldehyde is unavailable, a reduction-oxidation sequence
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from the commercially available benzoic acid (CAS 1169870-80-7) is the authoritative route.

Retrosynthetic Analysis (Graphviz)

Target:
4-Chloro-2-fluoro-3-methoxycinnamic acid

(CAS 1353001-74-7)

Intermediate:
4-Chloro-2-fluoro-3-methoxybenzaldehyde

Knoevenagel
(Pyridine/Piperidine)

Starting Material:
4-Chloro-2-fluoro-3-methoxybenzoic acid

(CAS 1169870-80-7)

1. Reduction (BH3)
2. Oxidation (PCC/Swern)

Reagent:
Malonic Acid

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow from commercially available benzoic acid precursors to the

target cinnamic acid.

Detailed Experimental Protocol
Objective: Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid via Knoevenagel

Condensation.

Reagents:

4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

Malonic acid (1.2 eq)

Pyridine (Solvent/Base)

Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-

fluoro-3-methoxybenzaldehyde (10 mmol) in anhydrous pyridine (20 mL).

Addition: Add malonic acid (12 mmol) and catalytic piperidine (1 mmol) under nitrogen

atmosphere.
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Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Evolution of CO₂ gas indicates

successful decarboxylation.

Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly pour into ice-cold HCl (6M)

to acidify to pH < 2.

Isolation: The product will precipitate as a white solid.[1] Filter the precipitate.[1]

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted aldehyde traces.

Process Criticality (Self-Validation):

Monitoring: TLC (Hexane:EtOAc 1:1) should show the disappearance of the aldehyde spot

(Rf ~0.6) and appearance of the acid streak (Rf < 0.2).

Temperature: Do not exceed 100°C to prevent polymerization of the vinyl group.

Part 3: Analytical Characterization
Validating the structure requires confirming the regiochemistry of the halogens. The coupling

constants (

) in the ¹H-NMR and ¹³C-NMR are diagnostic.

Expected ¹H-NMR Profile (DMSO-d₆, 400 MHz)
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Shift (δ ppm) Multiplicity Integration Assignment
Mechanistic
Insight

12.40 Broad Singlet 1H -COOH

Carboxylic acid

proton;

exchangeable

with D₂O.

7.65
Doublet (

=16.0 Hz)
1H Ar-CH=CH-

Trans-alkene

geometry (large

coupling

constant).

7.45
Doublet of

Doublets
1H Ar-H (C6)

Coupled to F

(ortho) and C5-H

(meta).

7.25
Doublet of

Doublets
1H Ar-H (C5)

Coupled to C6-H

(ortho).

6.55
Doublet (

=16.0 Hz)
1H Ar-CH=CH-

Alpha-proton of

cinnamic acid.

3.92 Singlet 3H -OCH₃
Methoxy group;

distinct singlet.

Diagnostic Check: The Fluorine-Proton coupling (

) on the aromatic ring will cause the aromatic signals to appear as complex multiplets rather
than clean doublets. This confirms the presence of the fluorine atom at the 2-position.[2]

Part 4: Applications & Handling
Research Applications

Auxin Herbicides: The 4-chloro-2-fluoro-3-methoxy motif is structurally homologous to the

"arylpicolinate" class of herbicides (e.g., Florpyrauxifen). This cinnamic acid serves as a

bioisostere for structure-activity relationship (SAR) studies.
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Kinase Inhibition: Used as a "warhead" precursor. The carboxylic acid can be converted to

an acrylamide (via amide coupling), forming a covalent inhibitor that targets cysteine

residues in kinase active sites (e.g., EGFR inhibitors).

Safety Profile (GHS Classification)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle in a fume hood. Avoid contact with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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